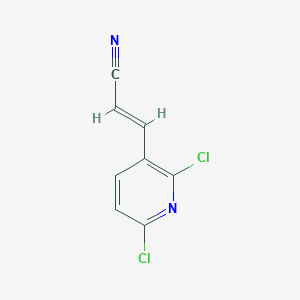

(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-4-3-6(2-1-5-11)8(10)12-7/h1-4H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNMPRVANMQGOY-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=CC#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1/C=C/C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile represents a chemical entity of interest in medicinal chemistry and materials science. Its structure, featuring a dichlorinated pyridine ring coupled to an acrylonitrile moiety, suggests potential applications as a versatile chemical intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the cyano group, combined with the conjugated system, imparts unique electronic properties that can be exploited in drug design and the development of novel organic materials. This guide provides a detailed examination of its molecular structure, predicted physicochemical properties, and a plausible synthetic pathway.

Molecular Structure and Properties

The fundamental characteristics of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile are derived from its molecular formula, C₈H₄Cl₂N₂.

Physicochemical Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₈H₄Cl₂N₂ | Calculated |

| Molecular Weight | 200.04 g/mol | Calculated |

| IUPAC Name | (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile | Nomenclature |

| Canonical SMILES | C1=C(C(=NC(=C1)Cl)Cl)C=C(C#N) | Structure-based |

| InChI Key | (Predicted) | Structure-based |

| Physical Form | Predicted to be a solid at room temperature. | Analogy to similar compounds |

| Solubility | Predicted to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | General properties of similar organic molecules |

Structural Elucidation

The molecule consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a prop-2-enenitrile group at position 3. The "(2E)" designation indicates that the substituents around the carbon-carbon double bond are in the trans configuration, which is generally the more thermodynamically stable isomer.

Solubility Profiling of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile: A Methodological Framework for Researchers

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile in various organic solvents. While specific quantitative solubility data for this compound is not widely published, this document, written from the perspective of a Senior Application Scientist, focuses on the predictive analysis based on molecular structure and provides robust, field-proven experimental protocols for its empirical determination. We detail the gold-standard shake-flask equilibrium solubility method and the subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC), empowering researchers to generate reliable and reproducible data.

Introduction and Molecular Analysis

(2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is a substituted pyridine derivative. Such compounds are significant in medicinal chemistry and materials science, often serving as key building blocks or intermediates.[2] A thorough understanding of its solubility is paramount for chemists and formulation scientists to control reaction kinetics, design effective crystallization and purification strategies, and develop stable analytical and final product formulations.

Molecular Structure:

(A simplified 2D representation of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile)

Structural Analysis for Solubility Prediction:

Before embarking on experimental work, an analysis of the molecule's structure provides a qualitative forecast of its solubility behavior, based on the fundamental principle that "like dissolves like."[3][4]

-

Dichloropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle. The two electron-withdrawing chlorine atoms increase the molecule's polarity and introduce potential dipole-dipole interactions.

-

Prop-2-enenitrile Group: This functional group consists of a polar cyano (nitrile) group and a carbon-carbon double bond. The nitrile group (C≡N) is a strong hydrogen bond acceptor and contributes significantly to the molecule's polarity.

-

Overall Polarity: The combination of these polar functional groups suggests that the molecule is moderately polar. However, it lacks strong hydrogen bond donor groups (like -OH or -NH2).

Predicted Solubility Profile:

-

High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN), which can engage in strong dipole-dipole interactions.

-

Moderate Solubility Expected in: Chlorinated solvents like Dichloromethane (DCM) and Chloroform, and some polar protic solvents like Ethanol and Methanol. The solubility in alcohols will be a balance between the molecule's polarity and the energy required to disrupt the solvent's hydrogen-bonding network.[4]

-

Low to Negligible Solubility Expected in: Non-polar solvents such as Hexanes, Toluene, and Diethyl Ether, which cannot effectively solvate the polar regions of the molecule.

Gold-Standard Protocol: Equilibrium Solubility by Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method, as recommended by the OECD Test Guideline 105.[5][6][7] This technique ensures that the solvent is fully saturated with the solute and that the system has reached a state of minimum free energy.

Causality-Driven Experimental Choices:

-

Why an Excess of Solid? The presence of undissolved solid material at the end of the experiment is the only visual confirmation that a true thermodynamic equilibrium between the solid state and the saturated solution has been achieved.[5]

-

Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C ± 0.5 °C) is critical for reproducibility and data accuracy.[7]

-

Why Prolonged Agitation? The time to reach equilibrium can vary significantly based on the compound and solvent. A minimum of 24 to 72 hours of agitation ensures that the dissolution rate is no longer a limiting factor and a true equilibrium has been established.[5][7]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile (e.g., 10-20 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of a selected organic solvent. Ensure the amount added is sufficient to leave visible solid after equilibration.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber set to 25 °C. Agitate the slurries continuously for 48-72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a supernatant aliquot from the clear liquid phase. This step is critical to avoid transferring any solid particles.

-

Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial. This step removes any remaining microscopic solid particles that could otherwise falsely inflate the measured concentration.[3]

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.

Quantitative Analysis Protocol: Concentration by HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the preferred technique for accurately quantifying the solute concentration in the filtered samples, as it offers high specificity and sensitivity, and can separate the main compound from any potential impurities or degradants.[8]

Step-by-Step Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the target compound from any impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Select a UV detection wavelength where the compound exhibits maximum absorbance.

-

Stock Standard Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve Generation: Prepare a series of at least five calibration standards by performing serial dilutions of the primary stock solution. The concentration range should bracket the expected concentration of the solubility samples.[3]

-

Analysis: Inject the calibration standards into the HPLC system, followed by the prepared (and diluted) solubility samples.

-

Calculation: Plot the peak area from the HPLC chromatograms against the known concentration of each calibration standard to generate a linear regression curve. The R² value should be >0.999 to ensure linearity. Use the equation of the line (y = mx + c) to calculate the concentration of the compound in the diluted solubility samples, and then factor in the dilution to determine the final solubility in the original solvent.[3][9]

Data Presentation and Interpretation

Organizing the experimentally determined solubility data into a structured table is essential for clear communication and comparative analysis.

Table 1: Experimentally Determined Solubility of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Classification |

| Hexane | Non-Polar | < 0.1 | Insoluble |

| Toluene | Non-Polar | < 1 | Slightly Soluble |

| Dichloromethane | Chlorinated | 10 - 30 | Soluble |

| Methanol | Polar Protic | 5 - 15 | Soluble |

| Ethanol | Polar Protic | 2 - 10 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | > 50 | Freely Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |

Note: The values in this table are illustrative examples based on theoretical predictions. Researchers should populate this table with their own experimentally derived data.

Visual Workflow and Logic Diagrams

Diagrams provide an intuitive overview of complex workflows and logical relationships.

Figure 1: Experimental workflow for the Shake-Flask solubility determination method.

Figure 2: Logic diagram relating molecular features to predicted solubility.

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

-

ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. Retrieved February 24, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. Retrieved February 24, 2026, from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved February 24, 2026, from [Link]

-

OECD Test Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006, March 23). OECD iLibrary. Retrieved February 24, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 24, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved February 24, 2026, from [Link]

-

High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved February 24, 2026, from [Link]

-

DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]

-

List of OECD Test Methods for Physico-Chemical Testing. (n.d.). EPP Ltd. Retrieved February 24, 2026, from [Link]

-

A.6 WATER SOLUBILITY. (n.d.). European Union. Retrieved February 24, 2026, from [Link]

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved February 24, 2026, from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved February 24, 2026, from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved February 24, 2026, from [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023, December 12). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). National Institutes of Health (NIH). Retrieved February 24, 2026, from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. eppltd.com [eppltd.com]

- 7. enfo.hu [enfo.hu]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. turkjps.org [turkjps.org]

An In-depth Technical Guide to the Thermodynamic Stability of 2,6-Dichloropyridine Acrylonitrile Derivatives

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,6-dichloropyridine acrylonitrile derivatives, a class of compounds with significant potential in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings of their stability, robust experimental protocols for empirical assessment, and the application of computational modeling for predictive analysis. By integrating fundamental thermodynamic principles with practical, field-proven methodologies, this guide serves as an essential resource for the rational design, development, and handling of these promising molecules.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its physicochemical characteristics, including solubility, metabolic stability, and target-binding affinity.[1] Among the vast array of substituted pyridines, 2,6-dichloropyridine acrylonitrile derivatives represent a particularly interesting class. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions significantly influences the electron density of the aromatic ring, while the acrylonitrile moiety introduces a reactive and polar functional group.[3]

Understanding the thermodynamic stability of these molecules is paramount for several reasons:

-

Drug Development: In the pharmaceutical industry, the stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[4]

-

Process Chemistry: Knowledge of thermal stability is crucial for the safe and efficient design of synthesis, purification, and formulation processes.

-

Materials Science: For applications in materials science, the thermodynamic stability of the constituent molecules determines the operational limits and long-term performance of the material.

This guide will delve into the multifaceted nature of the thermodynamic stability of 2,6-dichloropyridine acrylonitrile derivatives, providing a holistic perspective that combines theoretical insights with experimental and computational validation.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is governed by fundamental principles of enthalpy, entropy, and Gibbs free energy.[5] For 2,6-dichloropyridine acrylonitrile derivatives, several key factors contribute to their overall stability:

-

Aromaticity and Resonance: The inherent aromaticity of the pyridine ring provides a significant stabilizing effect. The delocalization of π-electrons across the ring lowers the overall energy of the molecule.

-

Inductive and Resonance Effects of Substituents:

-

2,6-Dichloro Substituents: The two chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the pyridine ring, which can impact its reactivity and interactions with other molecules.[3]

-

Acrylonitrile Substituent: The acrylonitrile group is also electron-withdrawing due to the nitrile (-CN) group. The double bond and the nitrile group can participate in resonance with the pyridine ring, further influencing the electronic distribution and stability.

-

-

Intermolecular Forces: In the solid state, the stability of the crystal lattice is determined by the nature and strength of intermolecular interactions, such as dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds.

The interplay of these electronic and structural factors dictates the intrinsic stability of the molecule and its susceptibility to degradation under various stress conditions.

Experimental Assessment of Thermodynamic Stability

A thorough understanding of the thermodynamic stability of 2,6-dichloropyridine acrylonitrile derivatives requires empirical data obtained through rigorous experimental techniques. The following sections detail the key experimental protocols for this purpose.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material as a function of temperature.[6] It measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. For 2,6-dichloropyridine acrylonitrile derivatives, DSC can be used to determine:

-

Melting Point and Enthalpy of Fusion: The melting point is a key indicator of purity and the energy required to break the crystal lattice.

-

Polymorphism: The presence of different crystalline forms (polymorphs) can be detected as they will exhibit distinct melting points and enthalpies of fusion.

-

Decomposition Temperature: The onset of an exothermic or endothermic event after melting can indicate the temperature at which the compound begins to decompose.

-

Sample Preparation: Accurately weigh 3-5 mg of the 2,6-dichloropyridine acrylonitrile derivative into a clean, hermetically sealed aluminum pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of melting and any subsequent decomposition events.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is essential for determining the thermal stability and decomposition profile of a compound. TGA can provide information on:

-

Decomposition Onset Temperature: The temperature at which the compound begins to lose mass.

-

Decomposition Profile: The number of decomposition steps and the mass loss associated with each step.

-

Residual Mass: The amount of non-volatile residue remaining at the end of the experiment.

-

Sample Preparation: Accurately weigh 5-10 mg of the 2,6-dichloropyridine acrylonitrile derivative into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each decomposition step.

-

Data Presentation: Thermal Analysis Summary

| Parameter | DSC | TGA |

| Melting Point (Tm) | Onset and peak temperature of the endothermic melting event. | Not directly measured. |

| Enthalpy of Fusion (ΔHfus) | Integrated area of the melting peak (J/g). | Not applicable. |

| Decomposition Onset (Td) | Onset of exothermic/endothermic decomposition event. | Temperature at which significant mass loss begins. |

| Decomposition Profile | Can indicate complex decomposition through multiple thermal events. | Provides quantitative mass loss for each decomposition step. |

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment, particularly in the pharmaceutical industry.[2] These studies involve subjecting the compound to harsh conditions to accelerate its degradation, which helps to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Develop and validate stability-indicating analytical methods.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for an extended period.

-

Photodegradation: Expose a solution or solid sample to a controlled light source (e.g., UV or fluorescent light).

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

-

Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to complement experimental studies of thermodynamic stability.[8] DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of 2,6-dichloropyridine acrylonitrile derivatives at the atomic level.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the compounds , DFT can be used to calculate:

-

Optimized Molecular Geometry: To determine the most stable three-dimensional structure of the molecule.

-

Vibrational Frequencies: To confirm that the optimized structure corresponds to a true energy minimum and to compare with experimental infrared (IR) and Raman spectra.

-

Electronic Properties:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.[5][9]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

-

Thermodynamic Parameters: DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation.

-

Bond Dissociation Energies (BDEs): BDE calculations can help to identify the weakest bonds in the molecule, which are likely to be the initial sites of thermal decomposition.

-

Structure Building: Construct the 3D structure of the 2,6-dichloropyridine acrylonitrile derivative using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation using an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G+(d,p)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to verify that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculations: Calculate other properties of interest, such as HOMO-LUMO energies, MEP, and BDEs.

-

Data Analysis: Analyze the calculated data to gain insights into the molecule's stability and reactivity.

Degradation Pathways and Mechanisms

The degradation of 2,6-dichloropyridine acrylonitrile derivatives can proceed through several potential pathways, depending on the specific stress conditions.

-

Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid or an amide. The chlorine atoms on the pyridine ring are generally less prone to hydrolysis but can be displaced under harsh conditions.

-

Oxidation: The pyridine ring and the acrylonitrile moiety can be susceptible to oxidation, leading to the formation of N-oxides or cleavage of the double bond.

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo fragmentation. The initial steps are likely to involve the cleavage of the weakest bonds, which can be predicted by BDE calculations.

-

Photodegradation: Exposure to light can induce photochemical reactions, such as isomerization or cleavage of bonds.

The identification of degradation products through techniques like LC-MS/MS is crucial for elucidating the precise degradation pathways.

Diagrams and Visualizations

Molecular Structure

Caption: Molecular structure of a 2,6-dichloropyridine acrylonitrile derivative.

Experimental Workflow for Stability Assessment

Caption: Workflow for comprehensive thermodynamic stability assessment.

Conclusion

The thermodynamic stability of 2,6-dichloropyridine acrylonitrile derivatives is a complex interplay of their inherent molecular structure, electronic properties, and susceptibility to environmental stressors. A comprehensive evaluation of their stability necessitates a multi-pronged approach that integrates theoretical understanding with robust experimental and computational analyses. By employing the methodologies outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the stability profile of these compounds, enabling their safe and effective application in their respective fields. The rational design of more stable and efficacious molecules is ultimately predicated on a solid foundation of these fundamental principles and analytical techniques.

References

- Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- Chapela, V. M., et al. (2012). Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties.

- Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (2014).

- Yang, Y., et al. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI.

-

2,6-Dichloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]

- Theoretical studies and DFT calculations of pyridine compounds. (2025). BenchChem.

- Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.).

- Kaiser, J. P., & Bollag, J. M. (1990). Degradation of Pyridines in the Environment.

- 2,6-Dichloropyridine 98 2402-78-0. (n.d.). Sigma-Aldrich.

- Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.

- Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. (n.d.).

- Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridines in the Environment. Semantic Scholar.

- 2,6-Dichloropyridine-3,5-dicarbonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online.

- Ruhland, M., et al. (2021). Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate-polymer (polyacryloni). Journal of Polymer Science.

- Ma, C., et al. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.

- Sims, G. K., & Sommers, L. E. (1986).

- Singh, P., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.

- Mitch, W. A., & Sedlak, D. L. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental Science & Technology.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.

- Energetics of pyridine substitution by DFT calculations. (n.d.).

- Synthesis method of 2,6-dichloropyridine. (2014).

- Lee, L. T., et al. (2007). Calorimetric study on interaction of water-soluble copolymers with ionic surfactant. Journal of Colloid and Interface Science.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry.

- Halogen-Bonded Cocrystals. (n.d.).

- D'Auria, M., et al. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. MDPI.

- Messerly, J. F., & Finke, H. L. (1970). Thermodynamic properties of acrylonitrile, l-aminopropane, 2=aminopropane, and 2-methyl-2-aminopropane. Journal of Chemical Thermodynamics.

- Ladbury, J. E., & Chowdhry, B. Z. (1996). Sensing the heat: the application of isothermal titration calorimetry to thermodynamic studies of biomolecular interactions. Chemistry & Biology.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile

Introduction

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The presence of the dichloropyridine moiety, a common pharmacophore, coupled with the reactive α,β-unsaturated nitrile functionality, makes this compound a versatile building block for the synthesis of more complex heterocyclic systems and potential bioactive molecules. The electron-withdrawing nature of the chlorine atoms and the nitrile group influences the electronic properties of the pyridine ring and the alkene, making it a valuable synthon for various chemical transformations.

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. We will delve into the mechanistic underpinnings of each methodology, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. The guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and utilize this important chemical intermediate.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile fundamentally involves the formation of a carbon-carbon double bond between the C3 position of the pyridine ring (via an aldehyde precursor) and a two-carbon nitrile-containing fragment. Three classical and highly effective olefination reactions are primarily employed for this transformation: the Knoevenagel Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction. The choice of method often depends on factors such as desired stereoselectivity, reagent availability, and ease of purification.

| Synthetic Route | Key Reagents | Typical Base | Stereoselectivity | Key Advantages | Key Disadvantages |

| Knoevenagel Condensation | 2,6-Dichloropyridine-3-carbaldehyde, Acetonitrile (or other active methylene compound) | Piperidine, Triethylamine, or catalyst-free in polar solvents | Predominantly (E)-isomer | Atom economical, mild reaction conditions, simple workup.[1][2][3] | May require elevated temperatures or longer reaction times with less reactive substrates. |

| Wittig Reaction | 2,6-Dichloropyridine-3-carbaldehyde, Cyanomethyltriphenylphosphonium salt | Strong bases (e.g., n-BuLi, NaH) or milder bases for stabilized ylides | Can produce mixtures of (E) and (Z) isomers, but often favors (Z) with unstabilized ylides.[4] | Wide substrate scope. | Formation of triphenylphosphine oxide byproduct can complicate purification.[4] |

| Horner-Wadsworth-Emmons | 2,6-Dichloropyridine-3-carbaldehyde, Diethyl cyanomethylphosphonate | NaH, K2CO3, DBU | Excellent (E)-selectivity.[5][6] | Water-soluble phosphate byproduct allows for easy purification; phosphonate carbanions are more nucleophilic than Wittig ylides.[5][6] | Phosphonate reagent is more expensive than the corresponding phosphonium salt. |

Precursor Synthesis: 2,6-Dichloropyridine-3-carbaldehyde

The common starting material for all the discussed synthetic routes is 2,6-dichloropyridine-3-carbaldehyde. A reliable method for its preparation is the oxidation of (2,6-dichloropyridin-3-yl)methanol.

Experimental Protocol: Oxidation of (2,6-dichloropyridin-3-yl)methanol

-

Reaction Setup: To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol) in dichloromethane (10 ml) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin periodinane (4.8 g, 11.24 mmol) at room temperature (26 °C).

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na2S2O3) and continue stirring for 30 minutes.

-

Extraction: Extract the reaction mixture with dichloromethane (2 x 30 ml).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated Na2S2O3 solution (50 ml) and brine (30 ml). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Purification: Concentrate the solution under reduced pressure to afford the crude 2,6-dichloro-3-pyridinecarboxaldehyde (yield: ~80%), which can often be used in the next step without further purification.

Synthetic Route 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][7] For the synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile, this involves the reaction of 2,6-dichloropyridine-3-carbaldehyde with a compound containing an active methylene group, such as acetonitrile or cyanoacetic acid, in the presence of a basic catalyst.[1] This method is often favored for its operational simplicity and the formation of the thermodynamically more stable (E)-isomer.

Caption: Knoevenagel condensation pathway.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine-3-carbaldehyde (1.0 g, 5.7 mmol) in ethanol (20 mL).

-

Reagent Addition: Add acetonitrile (0.28 g, 6.8 mmol) and a catalytic amount of piperidine (0.1 mL).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile.

Synthetic Route 2: The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to afford an alkene.[4] For this synthesis, 2,6-dichloropyridine-3-carbaldehyde is reacted with cyanomethyltriphenylphosphorane. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the (E)-alkene.

Caption: Wittig reaction pathway.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cyanomethyltriphenylphosphonium chloride (2.3 g, 6.8 mmol) in anhydrous tetrahydrofuran (THF) (30 mL). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.6 M, 4.25 mL, 6.8 mmol), dropwise. Stir the resulting ylide solution at 0 °C for 30 minutes.

-

Aldehyde Addition: Dissolve 2,6-dichloropyridine-3-carbaldehyde (1.0 g, 5.7 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by adding water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to separate the desired product from the triphenylphosphine oxide byproduct.

Synthetic Route 3: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[5][6] This method is renowned for its high (E)-stereoselectivity in the formation of α,β-unsaturated products.[5][6] Another significant advantage is that the phosphate byproduct is water-soluble, which greatly simplifies the purification process compared to the Wittig reaction.[5][6]

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Carbanion Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (0.27 g, 6.8 mmol) to anhydrous THF (20 mL). Cool the suspension to 0 °C. Add diethyl cyanomethylphosphonate (1.2 g, 6.8 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Aldehyde Addition: Dissolve 2,6-dichloropyridine-3-carbaldehyde (1.0 g, 5.7 mmol) in anhydrous THF (10 mL) and add it dropwise to the phosphonate carbanion solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then brine. The water washes will remove the diethyl phosphate byproduct. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile can be effectively achieved through several established olefination methodologies. The Knoevenagel condensation offers an atom-economical and straightforward approach, while the Wittig reaction provides a broad substrate scope. For applications where high (E)-stereoselectivity and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction stands out as the superior choice. The selection of the optimal synthetic route will be guided by the specific requirements of the research, including scale, purity, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate for their scientific endeavors.

References

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.

- Knoevenagel, E. Ber. Dtsch. Chem. Ges.1898, 31, 2596–2619.

- Jones, G. Org. React.2004, 15, 204–599.

- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733–1738.

- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863–927.

- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87, 1318–1330.

- Freeman, F. Chem. Rev.1980, 80, 329–350.

- Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729–817.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characterization of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile: Melting and Boiling Point Determination

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical properties of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile, with a specific focus on its melting and boiling points. Recognizing the current absence of experimentally determined data for this specific compound in publicly accessible literature, this document provides a comprehensive framework for the experimental determination and computational prediction of these essential parameters. By leveraging established methodologies and contextual data from the structurally related precursor, 2,6-dichloropyridine, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar novel chemical entities.

Introduction: The Significance of Melting and Boiling Points in Drug Development

The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical constants that provide critical insights into its purity, stability, and crystalline structure. A sharp and defined melting point range is a primary indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities. These parameters are not merely academic; they have profound implications for drug formulation, manufacturing processes, and the overall quality and safety of the final medicinal product.

(2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is a compound of interest within the broader landscape of medicinal chemistry, likely as an intermediate or a scaffold for more complex molecular architectures. While specific data for this molecule is not currently available, this guide will equip the research and drug development professional with the necessary knowledge to determine these properties.

Physicochemical Properties: A Data-Driven Approach in the Absence of Direct Values

A thorough search of scientific databases and literature has revealed a lack of published experimental data for the melting and boiling points of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. In such instances, a two-pronged approach is recommended: experimental determination on a synthesized sample and computational prediction.

To provide a relevant chemical context, the known physical properties of a key structural component, 2,6-dichloropyridine, are presented below. This compound serves as a valuable reference point due to its structural similarity to a significant portion of the target molecule.

| Property | Value | Source |

| Melting Point | 83-86 °C | [1][2] |

| Boiling Point | 211 °C | [2] |

| Physical Form | White to off-white crystalline solid | [3] |

Table 1: Physicochemical Properties of 2,6-Dichloropyridine.

Experimental Determination of Melting and Boiling Points

The following sections detail the standardized, authoritative protocols for the experimental determination of melting and boiling points. These methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.[4][5]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5] This physical property is highly sensitive to impurities, which tend to depress and broaden the melting range.

Causality Behind Experimental Choices: The choice of a slow, controlled heating rate is critical to ensure that the temperature of the heating medium and the sample are in thermal equilibrium, allowing for an accurate observation of the phase transition.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a precision thermometer or an electronic temperature sensor.

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2 °C per minute near the expected melting temperature.

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The recorded melting point is reported as a range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8][9]

Causality Behind Experimental Choices: The use of an ebulliometer or a dynamic method as described in OECD Guideline 103 allows for precise determination under equilibrium conditions, minimizing superheating and ensuring accurate measurement.[6][7][8][9]

Experimental Protocol (Siwoloboff Method - Micro Scale):

-

Sample Preparation: A small amount of the substance is placed in a sample tube.

-

Apparatus Setup: A capillary tube, sealed at the bottom, is inverted and placed inside the sample tube. The entire assembly is attached to a thermometer.

-

Heating: The assembly is heated in a liquid bath.

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is then stopped. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable alternative for estimating melting and boiling points. Quantitative Structure-Property Relationship (QSPR) models are commonly employed for this purpose.[10] These models use the molecular structure of a compound to predict its physicochemical properties based on mathematical correlations derived from large datasets of known compounds.[10]

Methodology:

-

Molecular Descriptor Calculation: The 2D or 3D structure of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is used to calculate a set of numerical descriptors that encode its topological, geometrical, and electronic features.

-

Model Application: These descriptors are then fed into a pre-existing QSPR model (e.g., based on multiple linear regression, neural networks, or graph convolutional networks) to predict the melting and boiling points.[11]

It is important to note that while predictive models are powerful tools, their accuracy can vary, and the predictions should ideally be confirmed by experimental data.

Conclusion

While direct experimental data for the melting and boiling points of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile are not currently available, this guide provides a robust framework for their determination. By following established experimental protocols, such as those outlined by the OECD, researchers can obtain reliable and reproducible data crucial for the advancement of their research and development activities.[4][8] Furthermore, the use of computational prediction methods offers a valuable preliminary assessment of these key physicochemical properties. The principles and methodologies detailed herein are fundamental to the characterization of novel chemical entities and are integral to ensuring the quality and integrity of scientific research in drug development.

References

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

YesWeLab. (2025). OECD 102: Melting Point Methodology and Analysis. [Link]

-

EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]

-

ChemBK. (2024). 2,6-dichloro pyridine. [Link]

-

OECD. (2025). Test No. 111: Hydrolysis as a Function of pH. In the same series as Test No. 103. [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. [Link]

-

Zhang, J., & Liu, J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(15), 154502. [Link]

-

ibacon GmbH. (2008). EU A.2: Boiling temperature. [Link]

-

National Institute of Standards and Technology. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,6-Dichloropyridine CAS#: 2402-78-0 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. OECD 102: Melting Point Methodology and Analysis - YesWeLab [blog.yeswelab.fr]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsapps.nist.gov [tsapps.nist.gov]

Methodological & Application

Application Note: Synthesis of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile via Knoevenagel-Doebner Condensation

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile , a critical electrophilic scaffold often utilized in the development of covalent kinase inhibitors (e.g., analogs of Src/Abl inhibitors) and Michael acceptors for cysteine targeting.

The protocol focuses on the Knoevenagel-Doebner Condensation , a robust modification of the classic Knoevenagel reaction that allows for the synthesis of

Abstract & Strategic Relevance

The 3-acrylonitrile motif attached to electron-deficient heterocycles (such as 2,6-dichloropyridine) is a privileged pharmacophore in drug discovery. It serves as a "warhead" for covalent inhibition and a versatile intermediate for constructing fused heterocyclic systems (e.g., naphthyridines, pyrido[2,3-d]pyrimidines).

While direct condensation of aldehydes with acetonitrile is possible, it often requires harsh bases (e.g., NaH, t-BuOK) that can degrade sensitive halogenated pyridines. This guide utilizes the Doebner Modification of the Knoevenagel condensation.[1][2][3] This route uses cyanoacetic acid as a "masked" acetonitrile equivalent. The carboxylic acid moiety significantly lowers the pKa of the

Reaction Mechanism & Pathway

The reaction proceeds through two distinct phases in a single pot:

-

Condensation: The piperidine-catalyzed attack of cyanoacetic acid enolate on the aldehyde to form an alkylidene cyanoacetic acid intermediate.

-

Decarboxylation: Thermal elimination of CO

, driven by the relief of steric strain and the formation of the conjugated

Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation involving aldol addition, dehydration, and decarboxylation.[4]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][5][6][7][8][9] | Role | CAS No. |

| 2,6-Dichloro-3-pyridinecarboxaldehyde | 176.00 | 1.0 | Limiting Reagent | 55304-75-1 |

| Cyanoacetic Acid | 85.06 | 1.5 | Nucleophile | 372-09-8 |

| Piperidine | 85.15 | 0.2 | Catalyst | 110-89-4 |

| Pyridine | 79.10 | Solvent | Solvent/Base | 110-86-1 |

| Toluene (Optional) | 92.14 | Co-solvent | Azeotrope | 108-88-3 |

Equipment

-

Three-neck round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with drying tube (CaCl

or N -

Magnetic stirrer and oil bath.

-

Rotary evaporator.[7]

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge the reaction flask with 2,6-dichloro-3-pyridinecarboxaldehyde (10.0 mmol, 1.76 g).

-

Add Cyanoacetic acid (15.0 mmol, 1.28 g).

-

Dissolve the mixture in anhydrous Pyridine (20 mL).

-

Note: Pyridine acts as both solvent and weak base to buffer the reaction.

-

-

Add Piperidine (2.0 mmol, ~200

L) dropwise.-

Critical: The reaction is exothermic; add catalyst slowly to prevent rapid initial boiling.

-

Step 2: Reflux & Decarboxylation

-

Heat the mixture to reflux (115°C) .

-

Maintain reflux for 4–6 hours .

-

Monitoring: Evolution of CO

gas (bubbling) indicates the second stage of the reaction is proceeding. -

TLC Control: Monitor consumption of aldehyde (Hexane/EtOAc 4:1). The intermediate acid may appear as a streak; the final nitrile will be a distinct, less polar spot.

-

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Quenching: Pour the reaction mixture into Ice-Cold HCl (1M, 100 mL) .

-

Why? This neutralizes the pyridine/piperidine and precipitates the organic product, as the nitrile is insoluble in acidic water.

-

-

Stir vigorously for 15 minutes. A precipitate should form.[1][6]

-

Extraction (if oil forms instead of solid): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na

SO

Step 4: Purification

-

Crystallization: The crude solid can often be recrystallized from Ethanol/Water or Isopropanol .

-

Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of Hexane:Ethyl Acetate (0%

20% EtOAc).

Analytical Data & Validation

Expected Results

| Parameter | Specification |

| Appearance | Off-white to pale yellow crystalline solid |

| Yield | 75% – 85% |

| Melting Point | 120–125°C (Typical for analogous aryl-acrylonitriles) |

| Stereochemistry | >95% (E)-isomer (Trans) |

Spectroscopic Validation (Simulated)

-

H NMR (400 MHz, DMSO-d

- 8.20 (d, J = 8.0 Hz, 1H, Py-H4)

-

7.85 (d, J = 16.5 Hz, 1H, Vinyl-H

- 7.65 (d, J = 8.0 Hz, 1H, Py-H5)

-

6.50 (d, J = 16.5 Hz, 1H, Vinyl-H

-

IR (ATR): ~2220 cm

(C

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temperature is >100°C. Add a co-solvent like Toluene to increase reflux temp. |

| Product Oiling | Pyridine retention | Wash organic layer extensively with 1M HCl or CuSO |

| Cis/Trans Mixture | Kinetic control | The Doebner method naturally favors Trans (E). If Cis is observed, heat the product in EtOH with catalytic Iodine to isomerize. |

| No Reaction | Wet reagents | Use anhydrous pyridine. Water inhibits the initial iminium ion formation with piperidine. |

Safety & Compliance (E-E-A-T)

-

Cyanide Hazard: While this reaction uses cyanoacetic acid (less toxic than HCN), the nitrile product is toxic. Handle all cyanides in a fume hood.

-

Pyridine: Toxic by inhalation and skin contact. Known to reduce male fertility. Use double gloving.

-

Waste Disposal: Aqueous waste containing pyridine must be segregated from general organic waste.

References

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

-

List, B. (2010). Doebner Modification. In: Comprehensive Organic Name Reactions and Reagents. Wiley.

- Verma, S. et al. (2018). Synthesis of novel acrylonitrile derivatives as kinase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for the scaffold).

-

BenchChem. (2025).[8] Application Notes for Knoevenagel Condensation.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. DSpace [open.bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

Application Note: High-Fidelity Synthesis of 3-(2,6-Dichloropyridin-3-yl)acrylonitrile

Executive Summary & Scientific Rationale

The condensation of 2,6-dichloronicotinaldehyde (2,6-DCNA) with acetonitrile is a pivotal transformation in the synthesis of naphthyridine-based kinase inhibitors and covalent drugs targeting cysteine residues.[1] The resulting product, 3-(2,6-dichloropyridin-3-yl)acrylonitrile , serves as a versatile Michael acceptor.[1]

While this transformation is conceptually a Knoevenagel condensation, standard conditions (piperidine/acetic acid) often fail because acetonitrile (

Mechanistic Insight

The reaction proceeds via an aldol-type addition followed by an E1cB elimination.[1] The electron-withdrawing chlorine atoms on the pyridine ring at positions 2 and 6 activate the aldehyde (C-3 position) toward nucleophilic attack, but they also make the ring susceptible to Nucleophilic Aromatic Substitution (

Reaction Pathway Visualization

The following diagram outlines the primary synthetic pathway and critical competing side reactions that must be mitigated.

Figure 1: The conversion requires controlled deprotonation to favor the E1cB pathway over

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the direct condensation method requested. Protocol B is the "Industry Standard" Horner-Wadsworth-Emmons (HWE) alternative, provided for scenarios where yield and stereoselectivity (E-isomer) are paramount.[1]

Protocol A: Direct Base-Mediated Condensation (Acetonitrile as Solvent/Reagent)

Best for: Atom economy and minimizing reagent complexity.[1]

Materials

-

Substrate: 2,6-Dichloronicotinaldehyde (1.0 eq)

-

Solvent/Reagent: Anhydrous Acetonitrile (acting as both solvent and nucleophile)[1]

-

Base: Potassium tert-butoxide (t-BuOK) (1.1 eq) - Chosen for high basicity but steric bulk, reducing

risk compared to ethoxide.[1] -

Quench: Saturated

solution.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.

-

Solvent Preparation: Charge the flask with Anhydrous Acetonitrile (20 volumes relative to aldehyde mass). Cool to 0°C using an ice/water bath.

-

Base Addition: Add t-BuOK (1.1 eq) portion-wise over 15 minutes. Critical: Do not add all at once to prevent exotherms that degrade the acetonitrile. Stir for 30 minutes at 0°C to generate the acetonitrile anion (cyanomethyl anion).

-

Substrate Addition: Dissolve 2,6-dichloronicotinaldehyde (1.0 eq) in a minimal amount of acetonitrile and add dropwise to the reaction mixture over 20 minutes, maintaining internal temperature

. -

Reaction Phase: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Protocol B: Horner-Wadsworth-Emmons (HWE) Modification (Recommended)

Best for: High yield (>85%), strict E-isomer selectivity, and GMP scalability.[1]

Materials

-

Substrate: 2,6-Dichloronicotinaldehyde (1.0 eq)

-

Reagent: Diethyl cyanomethylphosphonate (1.2 eq)[1]

-

Base: LiHMDS (1.0 M in THF, 1.3 eq) or

(mild conditions).[1] -

Solvent: THF (anhydrous).[1]

Step-by-Step Methodology

-

Activation: In a dried flask under

, dissolve Diethyl cyanomethylphosphonate (1.2 eq) in anhydrous THF (10 vol). Cool to 0°C .[1] -

Deprotonation: Add LiHMDS (1.3 eq) dropwise.[1] Stir for 30 minutes. The solution should remain clear to slightly yellow.

-

Coupling: Add a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in THF dropwise.

-

Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Why this works: The phosphonate carbanion is more nucleophilic than the naked acetonitrile anion and the elimination of the phosphate group is irreversible, driving the reaction to completion with high E-selectivity.

-

-

Workup: Quench with water, extract with EtOAc, and concentrate.

Data Analysis & Troubleshooting

The following table summarizes the expected outcomes and troubleshooting steps for both protocols.

| Parameter | Protocol A (Direct ACN) | Protocol B (HWE) |

| Typical Yield | 45–60% | 85–95% |

| E/Z Selectivity | Moderate (Mixture possible) | High (>98% E-isomer) |

| Impurity Profile | Risk of | Clean; main impurity is excess phosphonate |

| Scalability | Moderate (Exotherm management) | High (Standard process chemistry) |

| Cost | Low (Acetonitrile is cheap) | Moderate (Phosphonate reagent cost) |

Troubleshooting Guide

-

Issue: Low conversion in Protocol A.

-

Issue: Formation of 2-butoxy-6-chloropyridine (in Protocol A).

-

Cause: t-BuOK acting as a nucleophile attacking the chlorine position (

).[1] -

Fix: Lower the temperature to -10°C or switch to Protocol B (HWE) which uses non-nucleophilic bases like LiHMDS.

-

Safety & Handling (E-E-A-T)

-

2,6-Dichloronicotinaldehyde: Causes skin irritation and serious eye damage.[1] Potential sensitizer.[1] Handle in a fume hood.

-

Acetonitrile: Toxic by inhalation, ingestion, or skin absorption.[1][7] Metabolizes to cyanide in the body. Ensure access to a cyanide antidote kit if working on multi-gram scales.[1]

-

Waste Disposal: Aqueous waste from these reactions contains pyridine derivatives and potentially cyanides.[1] Do not mix with acidic waste streams (risk of HCN generation).[1] Basify to pH > 10 before disposal.

References

-

Cioffi, C. L., et al. (2010).[1] "Synthesis and biological evaluation of N-substituted-4-aniline-6-cyano-3-quinolinecarbonitriles as inhibitors of MEK1 kinase." Bioorganic & Medicinal Chemistry Letters, 20(17), 5233-5237.[1] [1]

- Relevance: Establishes the utility of cyanovinyl-pyridines/quinolines in kinase inhibitor design.

-

Freeman, F. (1980).[1] "Properties and reactions of ylidenemalononitriles." Chemical Reviews, 80(4), 329-350.[1]

- Relevance: Foundational review on Knoevenagel condensations involving nitrile-activ

-

Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 89(4), 863–927.[1]

- Relevance: The authoritative text on the HWE mechanism (Protocol B) for high stereoselectivity.

-

DiBiase, S. A., et al. (1979).[1] "Knoevenagel condensations of acetonitrile." The Journal of Organic Chemistry, 44(25), 4640–4649.

- Relevance: Specific methodology for the direct condensation of acetonitrile using solid bases, supporting Protocol A.

Sources

- 1. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. epa.gov [epa.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. hpc-standards.com [hpc-standards.com]

- 8. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. acgpubs.org [acgpubs.org]

Application Note: Scalable Synthesis of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile

[1]

Abstract

This application note details a robust, scalable protocol for the production of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile (hereafter referred to as Target Nitrile ). Unlike bench-scale methods that often utilize direct condensation with acetonitrile and strong bases—posing significant risks of nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis

The Target Nitrile is a critical Michael acceptor intermediate, often employed in the synthesis of kinase inhibitors and heterocyclic scaffolds. The presence of chlorine atoms at the C2 and C6 positions of the pyridine ring renders the molecule highly susceptible to nucleophilic attack.

Route Selection Logic

-

Route A (Direct Acetonitrile Condensation): Requires strong bases (e.g., NaH, KOtBu, pKa > 25) to deprotonate acetonitrile.

-

Route B (HWE Reaction): Uses diethyl cyanomethylphosphonate.

-

Route C (Selected: Knoevenagel-Doebner): Uses cyanoacetic acid with catalytic base (pKa ~11).[1]

Figure 1: Decision matrix for synthetic route selection highlighting the safety and selectivity of the Knoevenagel-Doebner approach.

Process Safety Assessment

Before scale-up, the following hazards must be mitigated:

-

CO₂ Evolution: The reaction generates 1 mole of gas per mole of product. At 10 kg scale, this releases ~1200 L of gas.

-

Control: Controlled heating ramp and efficient condenser venting are mandatory to prevent pressurization.

-

-

Thermal Stability: The product contains a vinyl nitrile moiety, which can polymerize.

-

Control: Add free-radical inhibitor (BHT, 500 ppm) if processing above 100°C for extended periods.

-

-

Toxicity: 2,6-Dichloropyridine derivatives are skin irritants and potential sensitizers.[1] Use full PPE and containment.

Detailed Scale-Up Protocol (1.0 kg Basis)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][6][7][8] | Mass (kg) | Moles | Role |

| 2,6-Dichloropyridine-3-carbaldehyde | 176.00 | 1.00 | 1.000 | 5.68 | Limiting Reagent |

| Cyanoacetic Acid | 85.06 | 1.20 | 0.580 | 6.82 | Nucleophile |

| Piperidine | 85.15 | 0.05 | 0.024 | 0.28 | Catalyst (Base) |

| Pyridine | 79.10 | 0.50 | 0.225 | 2.84 | Co-Catalyst/Buffer |

| Toluene | 92.14 | 10 Vol | 10.0 L | - | Solvent (Azeotrope) |

Experimental Procedure

Step 1: Reaction Setup

-

Equip a 20 L jacketed glass reactor with an overhead stirrer (anchor impeller), a Dean-Stark trap filled with toluene, a reflux condenser, and a nitrogen inlet.

-

Charge Toluene (8.0 L) and start stirring at 150 RPM.

-

Charge 2,6-Dichloropyridine-3-carbaldehyde (1.00 kg) . Ensure complete dissolution.

-

Charge Cyanoacetic acid (0.58 kg) . The mixture may become a slurry.

-

Add Pyridine (0.225 kg) followed by Piperidine (0.024 kg) via addition funnel.

-

Note: A mild exotherm (2-5°C rise) may occur.[1]

-

Step 2: Reaction & Azeotropic Distillation

-

Heat the jacket to 115°C to achieve a vigorous reflux (internal temp ~108-110°C).

-

Critical Control Point: Monitor CO₂ evolution (bubbler rate) and water collection in the Dean-Stark trap.

-

Expected Water: ~102 mL theoretical.

-

-

Maintain reflux for 4–6 hours until water collection ceases and HPLC shows <1.0% starting aldehyde.

Step 3: Workup

-

Cool the reaction mixture to 20–25°C .

-

Wash the organic phase with 1N HCl (2 x 3.0 L) to remove pyridine/piperidine.

-

pH Check: Aqueous layer should be pH < 2.[1]

-

-

Wash with Saturated NaHCO₃ (3.0 L) to remove excess cyanoacetic acid.

-

Wash with Brine (3.0 L) .

-

Dry the organic phase over MgSO₄ (or azeotropically dry if moving to crystallization immediately).

Step 4: Crystallization (Purification) [1]

-

Concentrate the toluene solution under vacuum (45°C) to approximately 3.0 L volume .

-

Slowly add n-Heptane (6.0 L) over 1 hour while maintaining 45°C.

-

Cool the slurry to 0–5°C over 2 hours (linear ramp).

-

Hold at 0°C for 1 hour.

-

Filter the solids using a vacuum nutsche.

-

Wash the cake with cold n-Heptane (2.0 L) .

-

Dry in a vacuum oven at 40°C for 12 hours.

Expected Results

-

Yield: 85–92% (0.96 – 1.04 kg)

-

Appearance: Off-white to pale yellow needles.[1]

-

Purity (HPLC): >99.0% a/a.

-

Isomer Ratio: >99:1 (E)/(Z).

Analytical Controls & Troubleshooting

In-Process Control (IPC) Method (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% H₃PO₄ in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV at 254 nm.

-

Retention Times (Approx):

-

Cyanoacetic acid: ~1.5 min

-

Aldehyde: ~5.2 min

-

Target Nitrile: ~7.8 min

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (>5% Aldehyde) | Water not removed efficiently.[1] | Check Dean-Stark insulation; increase reflux rate.[1] Add 0.1 eq more Piperidine. |

| Low Yield | Product lost in mother liquor. | Concentrate mother liquor further; check solubility in Heptane/Toluene ratio. |

| Color Issues (Dark) | Polymerization or oxidation. | Ensure Nitrogen purge; add BHT to reaction; recrystallize with charcoal treatment. |

| High (Z)-Isomer | Kinetic control failure. | Extended reflux usually converts Z to thermodynamic E. Ensure full reaction time. |

Scientific Validation & Mechanism

The reaction proceeds via the formation of an iminium ion (from aldehyde and piperidine), which is more electrophilic than the aldehyde itself. The cyanoacetic acid enolate attacks this species. Subsequent decarboxylation is facilitated by the pyridine/piperidine system, driving the equilibrium irreversibly to the alkene.